Cas no 204316-52-9 (1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-)
![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- structure](https://ja.kuujia.com/scimg/cas/204316-52-9x500.png)
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- 化学的及び物理的性質
名前と識別子
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- 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-
- DB-153264
- 204316-52-9
- SCHEMBL5275832
- 4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol
- EN300-37274619
- 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-1-butanol
-
- インチ: InChI=1S/C21H30O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,22H,15-17H2,1-4H3
- InChIKey: NGFNRUSUXJKWMO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 342.201506730Da
- どういたいしつりょう: 342.201506730Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37274619-0.5g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 0.5g |
$1043.0 | 2023-05-31 | ||
Enamine | EN300-37274619-2.5g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-37274619-0.05g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 0.05g |
$912.0 | 2023-05-31 | ||
Enamine | EN300-37274619-0.25g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-37274619-5.0g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-37274619-1.0g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-37274619-10.0g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-37274619-0.1g |
4-[(tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol |
204316-52-9 | 0.1g |
$956.0 | 2023-05-31 |
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-に関する追加情報
Introduction to 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- (CAS No. 204316-52-9)
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl- (CAS No. 204316-52-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates. The presence of a tert-butyl diphenylsilyl group at the 4-position and a methyl group at the 2-position contributes to its distinct chemical behavior and reactivity.
The compound's molecular structure, featuring an alkyl chain and an organosilicon moiety, makes it a valuable intermediate in organic synthesis. Specifically, the silyloxy functional group enhances its utility in cross-coupling reactions, which are fundamental to modern drug development. Recent studies have highlighted the importance of such silylated compounds in facilitating efficient and selective transformations, thereby improving the overall yield and purity of pharmaceutical intermediates.
In the realm of pharmaceutical research, 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-, has been explored for its potential in the synthesis of novel therapeutic agents. The combination of its bifunctional nature—possessing both an alkyl and a silyl group—makes it an attractive candidate for further derivatization. Researchers have demonstrated its efficacy in constructing complex molecular architectures, which are essential for developing drugs with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its role in facilitating transition-metal-catalyzed reactions. The silyl group serves as a protecting agent, allowing for selective modifications at other reactive sites within the molecule. This property is particularly valuable in multi-step synthetic routes where precise control over reaction pathways is critical. For instance, palladium-catalyzed cross-coupling reactions involving this compound have been optimized to produce high-purity products with minimal side reactions.
Recent advancements in synthetic methodologies have further underscored the significance of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-. A notable study published in a leading organic chemistry journal demonstrated its application in the synthesis of bioactive molecules. The researchers leveraged its structural features to develop a novel class of compounds with potential applications in oncology and anti-inflammatory therapies. The study highlighted how the compound's unique reactivity enabled the construction of complex scaffolds that mimicked natural products known for their therapeutic effects.
The compound's stability under various reaction conditions has also been a subject of interest. Investigations have shown that it maintains its integrity during prolonged heating or exposure to harsh reagents, making it a reliable choice for industrial-scale applications. This stability is attributed to the robust nature of the tert-butyl diphenylsilyl group, which provides resistance to degradation while still maintaining high reactivity at desired sites.
In addition to its synthetic utility, 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-, has been explored for its potential role in material science. Researchers have investigated its incorporation into polymer matrices to enhance thermal stability and mechanical strength. The presence of the silyloxy group allows for strong interactions with other polymer chains, leading to materials with improved performance characteristics. These findings suggest that this compound could be instrumental in developing next-generation materials with applications ranging from electronics to aerospace.
The environmental impact of using such compounds has also been considered. Studies have assessed their biodegradability and toxicity profiles to ensure they meet regulatory standards for industrial applications. The results indicate that when handled properly, these compounds pose minimal risk to ecosystems. However, as with any chemical substance, responsible handling and disposal practices are essential to mitigate any potential environmental concerns.
Future research directions for 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-, are likely to focus on expanding its utility in drug discovery and material science. Innovations in catalytic systems and synthetic techniques may further enhance its applicability across diverse fields. As our understanding of molecular interactions continues to evolve, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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